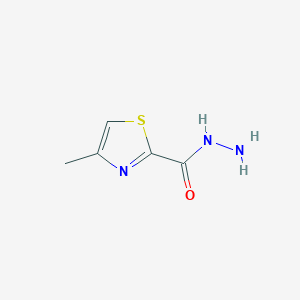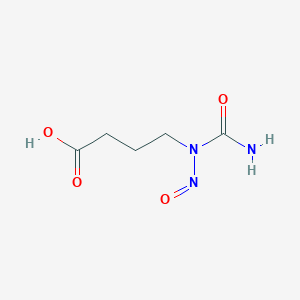
3,4-Bis(ethoxymethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3,4-Bis(ethoxymethoxy)benzaldehyde often involves multi-step chemical reactions, including etherification, condensation, and polymerization processes. For instance, bis-aldehyde monomers have been synthesized through etherification of 4-fluorobenzaldehyde with various hydroxybenzaldehydes, followed by polymerization to yield poly(azomethines) with significant electrical conductivity and photoluminescent properties (Hafeez et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as bis(ethoxymethoxy) derivatives, reveals complex arrangements facilitated by their functional groups. Single crystal X-ray diffraction studies provide insights into the crystalline structure, demonstrating how molecular configurations influence the physical and chemical properties of these compounds (Naya et al., 2000).
Chemical Reactions and Properties
Compounds like 3,4-Bis(ethoxymethoxy)benzaldehyde participate in various chemical reactions, including cyclocondensation and etherification, leading to the synthesis of heterocycles and other complex molecules. These reactions are crucial for extending the utility of such compounds in synthetic chemistry and materials science (Mahata et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of bis(ethoxymethoxy) benzaldehyde derivatives, are influenced by their molecular structure. For example, polymers derived from similar bis-aldehyde monomers exhibit amorphous nature and good solubility in polar aprotic solvents, which are essential attributes for their application in materials science (Ankushrao et al., 2017).
Chemical Properties Analysis
The chemical properties of bis(ethoxymethoxy) derivatives, including reactivity, stability, and functional group transformations, are pivotal for their application in synthesis and material development. Studies on similar compounds show that they can undergo regioselective protection and deprotection reactions, which are fundamental in synthetic chemistry for the targeted modification of molecules (Plourde et al., 2002).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Impurities in Pharmaceuticals : A study by Zhang et al. (2014) developed a synthetic method for an impurity in crude roflumilast, starting from a related compound, 3,4-dihydroxybenzaldehyde. This process involved alkylation, oxidation, chlorination, and acylation reactions.
Development of Electrically Conductive Polymers : Research by Hafeez et al. (2019) involved synthesizing bis-aldehyde monomers related to 3,4-Bis(ethoxymethoxy)benzaldehyde. These monomers were polymerized to create electrically conductive poly(azomethine)s, showing significant electrical conductivity.
Uncatalyzed Synthesis under Eco-Friendly Conditions : A paper by Shaterian & Honarmand (2009) described the uncatalyzed synthesis of certain derivatives under thermal solvent-free conditions, demonstrating an environmentally friendly approach to chemical synthesis.
Production of Hantzsch Esters : In research conducted by Gómez-Pliego et al. (2007), the reaction of benzaldehydes with other compounds was carried out in a water-based medium using infrared irradiation, illustrating an innovative approach in green chemistry.
Regioselective Protection in Organic Synthesis : A study by Plourde & Spaetzel (2002) focused on the regioselective protection of the hydroxyl group of a related compound, demonstrating techniques in organic synthesis that could be applicable to 3,4-Bis(ethoxymethoxy)benzaldehyde.
Applications in Material Science and Catalysis
Synthesis of Fluorescent Polymers : Neilson et al. (2008) explored the synthesis of highly fluorescent polymers using a monomer related to 3,4-Bis(ethoxymethoxy)benzaldehyde, indicating potential applications in material science (Neilson et al., 2008).
Catalytic Applications in Asymmetric Synthesis : Ito et al. (2006) synthesized complexes using a related benzaldehyde derivative for use in asymmetric synthesis, showcasing its potential in catalysis (Ito et al., 2006).
Other Notable Research
Antiviral Properties of Derivatives : Xu et al. (2006) developed alpha-aminophosphonate derivatives using substituted benzaldehydes, which showed moderate to good antiviral activity, indicating potential biomedical applications (Xu et al., 2006).
Development of Novel Organic Compounds : Various studies have synthesized novel organic compounds using benzaldehydes as starting materials, demonstrating the broad applicability of these compounds in organic chemistry and material science.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
3,4-bis(ethoxymethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-15-9-17-12-6-5-11(8-14)7-13(12)18-10-16-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEDJPYISCQBLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=C(C=C(C=C1)C=O)OCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562396 |
Source


|
| Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(ethoxymethoxy)benzaldehyde | |
CAS RN |
128837-28-5 |
Source


|
| Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)











